molecular formula C13H9FN4O2S B2948818 6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide CAS No. 951929-69-4

6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B2948818
CAS No.: 951929-69-4
M. Wt: 304.3
InChI Key: UINOGWOIYDLAES-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a potent, selective, and orally bioavailable inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). Research has established that this compound acts by potently inhibiting the auto-phosphorylation of CSF1R, a key regulator of the survival, proliferation, and differentiation of macrophages and microglia. Its primary research value lies in two major fields: oncology and neurobiology. In oncology, by blocking the CSF1/CSF1R signaling axis, this compound depletes tumor-associated macrophages (TAMs), which are known to promote tumor growth, immunosuppression, and angiogenesis. This makes it a valuable tool for investigating the tumor microenvironment and developing immunotherapeutic strategies against various solid tumors. Concurrently, in neurological research, because microglia are the CNS-resident macrophages dependent on CSF1R signaling, this inhibitor is used to selectively deplete microglia in animal models. This application is crucial for studying microglial function in neurodegenerative diseases like Alzheimer's, neuroinflammation, and brain trauma, allowing researchers to dissect the specific contributions of microglia to disease pathology and recovery. Its high selectivity and ability to cross the blood-brain barrier make it an indispensable pharmacological probe for elucidating the complex roles of the CSF1R pathway in health and disease.

Properties

IUPAC Name

6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINOGWOIYDLAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related molecules:

Compound Name Substituents (Positions) Key Structural Features Potential Applications
6-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide Lacks 5-methyl on thiadiazole Reduced steric hindrance; lower lipophilicity Antimicrobial screening
Ciprofloxacin (Fluoroquinolone antibiotic) Piperazinyl group at C7 Broad-spectrum antibacterial activity Bacterial infections
Cephalosporin derivatives with 1,3,4-thiadiazole β-lactam core + thiadiazole-thioether Enhanced β-lactamase resistance Antibiotic resistance mitigation

Functional Insights :

  • Fluorine Impact: The 6-fluoro substituent in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in fluoroquinolones like ciprofloxacin .

Biological Activity

6-Fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, highlighting key findings from various studies, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

C12H10FN4O2S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_4\text{O}_2\text{S}

This structure includes a quinoline core substituted with a fluorine atom and a thiadiazole moiety, which is known for enhancing biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 1 μg/mL
Escherichia coli2 μg/mL
Pseudomonas aeruginosa4 μg/mL

The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin in some assays. This suggests a potential for development as a new antibiotic agent.

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving DNA gyrase inhibition.

Case Study: Anticancer Efficacy

A study assessed the efficacy of the compound against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The findings are summarized below:

Table 2: Anticancer Activity

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-70.65Induction of apoptosis
U-9372.41DNA gyrase inhibition
HeLa1.50Caspase activation

The compound demonstrated lower IC50 values compared to standard chemotherapeutics, indicating higher potency. The mechanism involves the activation of caspases and upregulation of p53 protein levels, which are critical for apoptotic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase : The compound inhibits DNA gyrase B, an essential enzyme for bacterial DNA replication.
  • Apoptotic Pathways : It activates caspases leading to programmed cell death in cancer cells.
  • Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties that contribute to its overall biological profile.

Q & A

Q. Table 1: Comparative Yields for Thiadiazole Coupling Reactions

Reaction SolventCatalystTemperature (°C)Yield (%)Reference
DMFEDCI/HOBt2572
AcetonitrileDCCReflux65
THFHATU0–458

Q. Table 2: Anticancer Activity Against HCT-116 Cells

Substituent on ThiadiazoleIC₅₀ (μM)Mechanism Notes
5-Methyl12.3Apoptosis via caspase-3 activation
5-Trifluoromethyl8.7ROS generation and DNA damage

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